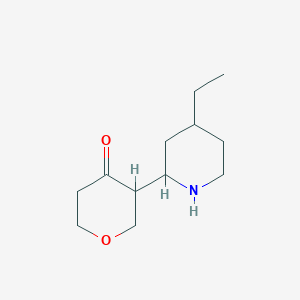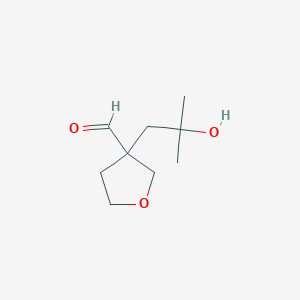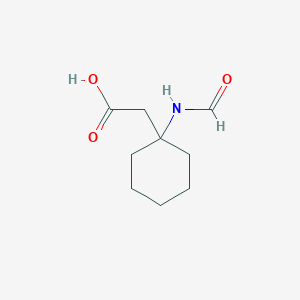
2-(1-Formamidocyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Formamidocyclohexyl)acetic acid is an organic compound with a unique structure that includes a formamide group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with formic acid to form 1-formamidocyclohexane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Formamidocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to form a primary amine.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: 2-(1-Carboxycyclohexyl)acetic acid.
Reduction: 2-(1-Aminocyclohexyl)acetic acid.
Substitution: Various esters and amides depending on the reagents used.
科学的研究の応用
2-(1-Formamidocyclohexyl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Formamidocyclohexyl)acetic acid involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The acetic acid moiety can also influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: Similar structure but with an amine group instead of a formamide.
2-(1-Carboxycyclohexyl)acetic acid: Similar structure but with a carboxylic acid group instead of a formamide.
Uniqueness
2-(1-Formamidocyclohexyl)acetic acid is unique due to the presence of the formamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-(1-formamidocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-10-9(6-8(12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)(H,12,13) |
InChIキー |
DVKJWRQZRSNZLW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



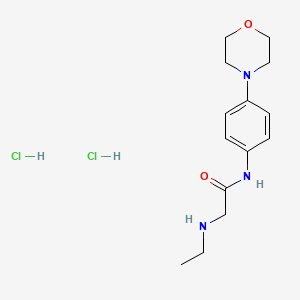
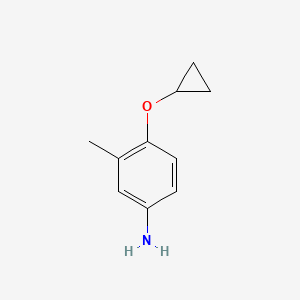
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
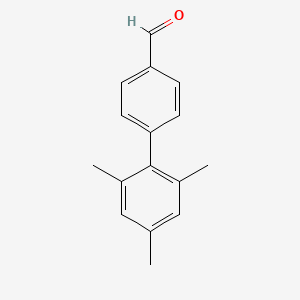

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)


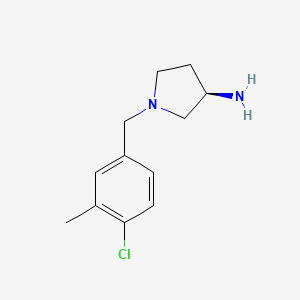
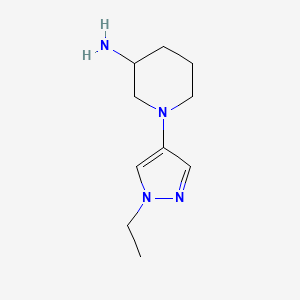
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
